1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride
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Description
1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2F3N2 . It is also known by the synonyms 1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride and (2-(TRIFLUOROMETHYL)BENZYL)HYDRAZINE DIHYDROCHLORIDE .
Molecular Structure Analysis
The molecular structure of 1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride is represented by the InChI code 1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H . This indicates that the molecule contains a benzyl group attached to a hydrazine group, with a trifluoromethyl group attached to the benzyl group.Physical And Chemical Properties Analysis
The molecular weight of 1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride is 263.0875496 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
Synthesis and Biological Activities
- Synthesis of Heterocyclic Compounds : 1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride is used in the synthesis of various heterocyclic compounds, which have been evaluated for antimicrobial, analgesic, and anthelmintic activities (Naganagowda et al., 2011).
Synthesis of Fluorinated Heterocycles
- Formation of Pyrazoles, Isoxazoles, Pyrimidines, and Quinolines : The compound is involved in the condensation with various diketones to produce pyrazoles, isoxazoles, pyrimidines, and quinolines. These compounds, with the trifluoromethyl group, show a range of biological activities (Sloop et al., 2002).
Enzyme Inhibition and Antimicrobial Properties
- Inhibition of Acetylcholinesterase and Butyrylcholinesterase : Derivatives of 1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride are studied for their potential as inhibitors of acetylcholinesterase and butyrylcholinesterase, showing moderate inhibition and potential for treatment in conditions like Alzheimer's disease (Krátký et al., 2020).
Pharmaceutical Development
- Construction of Pharmaceutically Valuable Triazoles : The compound is used in the synthesis of 3-trifluoromethyl-1,2,4-triazoles, which are important in pharmaceuticals. This synthesis offers a route to explore the toxicity and structure-activity relationship of these compounds (Wang et al., 2022).
properties
IUPAC Name |
[2-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-4-2-1-3-6(7)5-13-12;;/h1-4,13H,5,12H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAQYQIJYSCQDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)C(F)(F)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride |
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